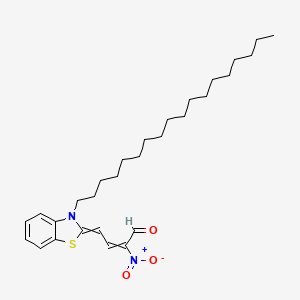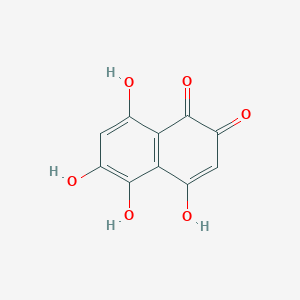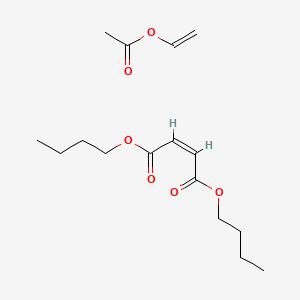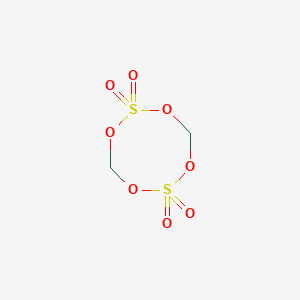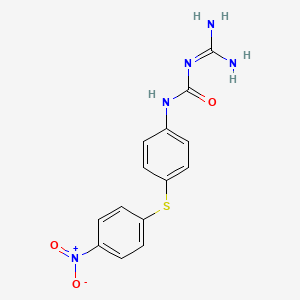
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)-urea, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides . One common method is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which generates N-substituted ureas through a Hofmann rearrangement . Another approach involves the reaction of (thio)isocyanates with amines in water, which is a sustainable and chemoselective method .
Industrial Production Methods
Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly processes. For example, the use of potassium isocyanate in water without organic co-solvents has been developed for the synthesis of N-substituted ureas . This method is scalable and avoids the use of toxic volatile organic compounds (VOCs).
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate for Hofmann rearrangement, potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the survival of certain bacteria, such as Helicobacter pylori .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives, such as:
N-phenyl-N’-(2-chloroethyl)ureas: Known for their anticancer activity.
Benzoylureas: Used as tubulin ligands and inhibitors of polymerization.
3-haloacylamino benzoyl ureas: Exhibiting anticancer activity against various human tumor cell lines.
Uniqueness
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its potential as an antimalarial agent and urease inhibitor sets it apart from other urea derivatives .
Eigenschaften
CAS-Nummer |
20567-04-8 |
|---|---|
Molekularformel |
C14H13N5O3S |
Molekulargewicht |
331.35 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfanylphenyl]urea |
InChI |
InChI=1S/C14H13N5O3S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)23-12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20) |
InChI-Schlüssel |
ZTXKUIFTWTZGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


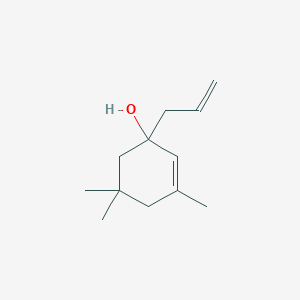
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
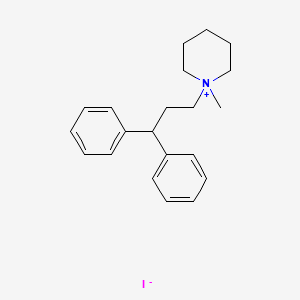

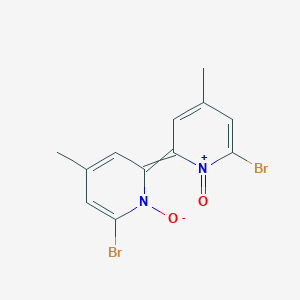
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
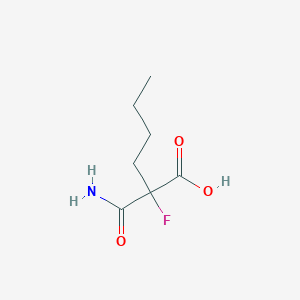
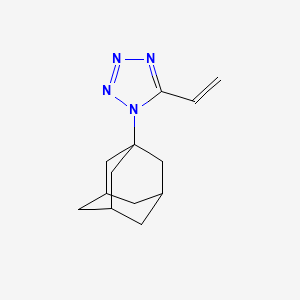
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
